Mansonin

Cancer selectivity Cardiac glycoside WI38/A549

Mansonin (CAS 11037-26-6, also referred to as mansonine) is a cardenolide cardiac glycoside with the molecular formula C₃₁H₄₆O₁₀ and molecular weight 578.7 g/mol. It is the 2,3-di-O-methyl-6-deoxy-β-D-glucopyranoside (2,3-di-O-methylquinovoside) of the aglycone strophanthidin, bearing a characteristic C-10 aldehyde group on the steroid backbone.

Molecular Formula C31H46O10
Molecular Weight 578.7 g/mol
CAS No. 11037-26-6
Cat. No. B077997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMansonin
CAS11037-26-6
Synonymsmansonin
mansonine
Molecular FormulaC31H46O10
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O
InChIInChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24-,25+,26-,27+,28-,29+,30+,31+/m1/s1
InChIKeyBGGIZHKHJBQRTI-VTYGAKHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mansonin (CAS 11037-26-6): Product Baseline for Scientific Procurement of a Streblus-Derived Cardenolide Cardiac Glycoside


Mansonin (CAS 11037-26-6, also referred to as mansonine) is a cardenolide cardiac glycoside with the molecular formula C₃₁H₄₆O₁₀ and molecular weight 578.7 g/mol [1]. It is the 2,3-di-O-methyl-6-deoxy-β-D-glucopyranoside (2,3-di-O-methylquinovoside) of the aglycone strophanthidin, bearing a characteristic C-10 aldehyde group on the steroid backbone [2]. First isolated and structurally characterized from Mansonia altissima A. Chev. seeds in 1966, mansonin has subsequently been identified as a principal bioactive cardiac glycoside of Streblus asper Lour. (Moraceae), where it co-occurs with strebloside, glucostrebloside, and other cardenolides [3][4]. Its biological profile is defined by Na⁺,K⁺-ATPase inhibition as its primary molecular target, with downstream effects including positive inotropy, negative chronotropy, and cytotoxic activity against multiple human cancer cell lines [5][6].

Why Generic Cardiac Glycoside Substitution Is Inadequate: Mansonin's Differentiated Selectivity and Kinetic Signature


Cardiac glycosides as a class share Na⁺,K⁺-ATPase as a conserved molecular target, yet individual members of this family display profoundly divergent cancer selectivity indices, enzyme inhibition kinetics, and therapeutic windows [1]. Within the Streblus asper cardenolide panel alone, cytotoxic potency (IC₅₀) spans over two orders of magnitude (0.01 to >68 μM) and selectivity indices range from 0.66 to 24.26 depending on subtle structural features at the C-10 position and sugar moiety composition [2]. Mansonin possesses a C-10 aldehyde group combined with a 2,3-di-O-methylquinovose sugar—a substitution pattern that confers the highest cancer-to-normal cell selectivity index (SI = 24.26) yet reported among S. asper cardiac glycosides, dramatically exceeding that of the co-occurring strebloside (SI = 1.00) and the clinical reference cisplatin (SI = 1.09) [2]. Substitution of mansonin with a more potent but less selective analog (e.g., strebloside, IC₅₀ 0.01–0.16 μM but SI = 1.00) would eliminate the selectivity advantage, while substitution with a C-10 carboxyl derivative (mansonin-19-carboxylic acid, SI = 0.66) would abolish both potency and selectivity [2]. Generic interchange among cardenolides is therefore scientifically unsound when selectivity against normal cells is a critical experimental parameter.

Mansonin Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Structural Analogs


Cancer Selectivity Index: Mansonin (SI 24.26) vs. Strebloside (SI 1.00) and Cisplatin (SI 1.09)

In a comparative cytotoxicity panel against four human cancer cell lines (HL60, A549, AZ521, SKBR3) and the normal lung fibroblast line WI38, mansonin (compound 8) exhibited the highest selectivity index (SI = WI38 IC₅₀ / A549 IC₅₀) of 24.26 among all ten compounds tested [1]. This was 24.3-fold higher than strebloside (compound 5, SI = 1.00), 3.0-fold higher than compound 6 (SI = 8.00), 1.6-fold higher than compound 7 (SI = 15.00), and 22.3-fold higher than the clinical chemotherapeutic cisplatin (SI = 1.09) [1]. The high SI indicates that mansonin is approximately 24 times more toxic to A549 cancer cells than to WI38 normal fibroblasts, whereas strebloside and cisplatin show essentially no discrimination between cancerous and normal cells [1].

Cancer selectivity Cardiac glycoside WI38/A549 Selective index

C-10 Substituent Effect on Cytotoxicity and Selectivity: Mansonin (–CHO) vs. Mansonin-19-Carboxylic Acid (–COOH)

Direct comparison of mansonin (compound 8, C-10 = –CHO) with its C-10 carboxyl derivative, mansonin-19-carboxylic acid (compound 3, C-10 = –COOH), revealed that the C-10 aldehyde group is a critical determinant of both cytotoxic potency and cancer selectivity [1]. Mansonin showed IC₅₀ values of 0.34–3.77 μM across four cancer cell lines with SI = 24.26, while mansonin-19-carboxylic acid displayed 8.5- to 25.3-fold weaker cytotoxicity (IC₅₀ 8.56–68.60 μM) and an SI of 0.66—indicating preferential toxicity toward normal WI38 cells over A549 cancer cells [1]. This C-10 substituent effect was corroborated across two additional matched pairs in the same study (compounds 5 vs. 7, 6 vs. 8), confirming the aldehyde > methyl > carboxyl hierarchy for cytotoxicity [1].

Structure–activity relationship C-10 substituent Cardenolide Cytotoxicity

Na⁺,K⁺-ATPase Inhibition Kinetics: Anticompetitive Mode of Mansonin vs. Classical Cardiac Glycosides

In a systematic enzyme kinetics study of four purified Streblus asper cardiac glycosides, mansonin (compound 8) inhibited Na⁺,K⁺-ATPase with an IC₅₀ within the range of 7.55–13.60 μM and displayed anticompetitive inhibitory characteristics—binding preferentially to the enzyme–substrate complex rather than to the free enzyme [1]. This kinetic mechanism is mechanistically distinct from the classical cardiac glycosides ouabain and digoxin, which typically exhibit competitive or mixed-type inhibition patterns [2]. Among the four compounds evaluated (strophanthidin diglycoside 1, glucostrebloside 2, strebloside 4, and mansonin 8), all shared the anticompetitive mode, but mansonin's unique 2,3-di-O-methylquinovose sugar distinguishes its binding interactions from those of strebloside, which was the only compound in the set to demonstrate confirmed active-site docking by molecular modeling [1].

Na⁺/K⁺-ATPase Enzyme kinetics Anticompetitive inhibition Cardenolide

Melanogenesis Inhibition: Mansonin vs. Reference Arbutin with Superior Activity-to-Cytotoxicity Ratio

In α-MSH-stimulated B16F10 murine melanoma cells, mansonin (compound 8) at 100 μM reduced melanin content (MC) to approximately 74.90%, compared with the reference depigmenting agent arbutin (MC: 82.50% at 100 μM), while maintaining high cell viability (CV: 90.54–111.70% for the compound 6–8 group) [1]. The activity-to-cytotoxicity (A/C) ratio for mansonin was within the favorable range of 0.65–0.80, compared with arbutin's A/C ratio of 0.77 [1]. In contrast, strebloside (compound 5) and compound 4 did not suppress melanin production at all (MC: 94.47% and 94.65%, respectively) [1]. While mansonin (8) was moderately less potent than compound 3 (mansonin-19-carboxylic acid, MC: 26.22%, A/C ratio: 0.34), its substantially higher cancer selectivity index (SI 24.26 vs. 0.66) makes it the preferred choice when melanogenesis research intersects with cancer selectivity requirements [1].

Melanogenesis inhibition Melanin content B16F10 Arbutin

Antiarrhythmic Activity at Sub-Picomolar Concentration: Mansonin Functional Differentiation in Isolated Heart Models

Mansonin, tested at 3 × 10⁻¹³ M (0.3 pM), produced complete reversal of arrhythmias induced by hypopotassic perfusion in the isolated rat heart, and partial reversal under hypothermic (18°C) MacEwen physiological saline conditions [1]. At this sub-picomolar concentration, mansonin acted via Na⁺,K⁺-ATPase blockade, leading to positive inotropy and negative chronotropy—effects consistent with the cardiac glycoside mechanism but notable for the exceptionally low effective concentration [1]. When combined with atropine, mansonin induced calcium-overload-mediated cardiac arrest, reversible by EDTA chelation or calcium channel blockade, confirming a calcium-influx-dependent mechanism [1]. This picomolar efficacy is remarkable given that typical cardiac glycosides (digoxin, digitoxin) exert comparable electrophysiological effects at nanomolar to micromolar ranges [2].

Antiarrhythmic Isolated rat heart Cardiac glycoside Na⁺/K⁺-ATPase

Differential Tissue Distribution in Streblus asper: Mansonin Content Variation Directs Sourcing Strategy

Quantitative HPLC-Q-TOF-MS analysis of four different Streblus asper tissues revealed that cardiac glycoside content, including mansonin (peak 8), varies extremely among roots, stems, leaves, and bark [1]. Chemometric similarity analysis and principal component analysis (PCA) demonstrated that the compositional profiles of these plant parts are substantially different, directly impacting the relative abundance of mansonin versus co-occurring cardenolides such as strebloside (peak 4), glucostrebloside (peak 2), and strophanthidin diglycoside (peak 1) [1]. This variation has practical implications for procurement: mansonin isolated from root material versus leaf material may carry different impurity profiles of co-eluting cardiac glycosides, and the effective part for a given pharmacological activity must be determined based on the specific glycoside composition rather than on total extract weight [1].

Quantitation Plant part distribution HPLC-Q-TOF-MS Chemometrics

Mansonin Application Scenarios: Evidence-Anchored Use Cases for Scientific Procurement


Cancer Selectivity Mechanistic Studies: Exploiting the Highest SI Among Streblus Cardenolides

Researchers investigating the molecular basis of cardiac glycoside cancer selectivity should select mansonin as the lead compound from the Streblus asper panel. With an experimentally determined selectivity index of 24.26 (WI38/A549), mansonin provides a >24-fold discrimination between normal and cancer cells, enabling clean signal-to-noise ratios in apoptosis, cell cycle, and gene expression assays where off-target normal-cell toxicity would confound results [1]. This scenario is supported by the direct comparative data showing that strebloside (SI = 1.00) and cisplatin (SI = 1.09) offer negligible selectivity in the same assay system [1].

Dual-Activity Melanogenesis and Cancer Research: One Compound, Two Verifiable Endpoints

Laboratories studying the intersection of pigmentation biology and oncology can use mansonin as a single-agent tool compound that simultaneously (a) inhibits melanogenesis in B16F10 cells (MC ≈ 74.90% at 100 μM, comparable to arbutin's MC 82.50%) and (b) retains high cancer selectivity (SI = 24.26) [1]. This dual-activity profile is unique among the tested S. asper glycosides: strebloside (compound 5) does not inhibit melanogenesis (MC 94.47%), while mansonin-19-carboxylic acid (compound 3), though a stronger melanogenesis inhibitor (MC 26.22%), is essentially non-selective for cancer cells (SI = 0.66) [1]. Procurement of mansonin rather than either analog avoids the trade-off between the two activities.

Na⁺,K⁺-ATPase Kinetics and Cardiac Electrophysiology: Anticompetitive Inhibitor with Sub-Picomolar Functional Potency

For enzymology laboratories characterizing Na⁺,K⁺-ATPase inhibition mechanisms, mansonin offers a defined anticompetitive kinetic profile (IC₅₀ 7.55–13.60 μM range) that is mechanistically distinguishable from classical competitive cardiac glycosides [1]. In functional cardiac preparations, mansonin's picomolar efficacy (complete arrhythmia reversal at 3 × 10⁻¹³ M in isolated rat heart) enables electrophysiology studies at concentrations orders of magnitude below those required for digoxin or ouabain, reducing the risk of irreversible pump inhibition during prolonged recordings [2]. This combination—micromolar enzyme IC₅₀ with picomolar functional EC₅₀—suggests amplification between target engagement and physiological response, a phenomenon warranting further investigation for which mansonin is the essential probe molecule.

Structure–Activity Relationship (SAR) Reference Standard: C-10 Aldehyde Pharmacophore Benchmark

Medicinal chemistry programs exploring cardenolide SAR require a well-characterized C-10 aldehyde reference compound against which C-10 methyl, carboxyl, and hydroxymethyl analogs can be benchmarked. Mansonin serves this purpose with fully reported IC₅₀ values across four cancer lines and one normal line, an SI of 24.26, and clear comparator data with its C-10 carboxyl derivative (mansonin-19-carboxylic acid, SI = 0.66) and the C-10 methyl series (compounds 5 and 7) [1]. The NMR spectroscopic characterization (¹H, ¹³C, 2D-NMR) and HR-ESI-MS data are publicly archived, providing a verifiable identity reference for quality control of purchased material [1]. Procurement of mansonin as an SAR benchmark is justified by the breadth and internal consistency of the published comparative dataset, which covers ten structurally related compounds in the same experimental system.

Quote Request

Request a Quote for Mansonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.